molecular formula C12H18BrNO B5813392 2-[(4-bromobenzyl)(propyl)amino]ethanol

2-[(4-bromobenzyl)(propyl)amino]ethanol

Cat. No.: B5813392
M. Wt: 272.18 g/mol
InChI Key: XIDYNAGPSYEBQO-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)(propyl)amino]ethanol is a secondary amine derivative of ethanolamine, featuring a propyl chain and a 4-bromobenzyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₇BrNO, with an approximate molecular weight of 271.18 g/mol.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl-propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-2-7-14(8-9-15)10-11-3-5-12(13)6-4-11/h3-6,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDYNAGPSYEBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents pKa (Predicted) Solubility Trends
2-[(4-Bromobenzyl)(propyl)amino]ethanol C₁₂H₁₇BrNO 271.18 ~2.5* 4-Bromobenzyl, propyl ~8.5–9.0 Low water solubility
Butethamine (2-(Isobutylamino)ethyl 4-aminobenzoate) C₁₃H₂₀N₂O₂ 236.31 ~1.8 Isobutyl, 4-aminobenzoate ester ~8.0–8.5 Moderate in organic solvents
2-((3-(Dimethylamino)propyl)(isopropyl)amino)ethanol C₁₀H₂₄N₂O 188.31 0.74 Dimethylamino, isopropyl ~9.0–9.5 High water solubility
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol C₉H₁₁BrN₂O₃ 275.10 ~1.2 4-Bromo-2-nitrophenyl, methyl ~7.5–8.0 Low solubility in water
2-[Methyl(3-(trimethoxysilyl)propyl)amino]ethanol C₉H₂₃NO₄Si 237.37 ~1.0 Trimethoxysilylpropyl, methyl ~14.77 Soluble in organic solvents

Notes:

  • LogP: The target compound’s bromobenzyl group increases lipophilicity (LogP ~2.5*) compared to dimethylamino or ester-containing analogs.
  • pKa : The secondary amine pKa is influenced by substituents; electron-withdrawing groups (e.g., nitro ) lower pKa, while alkyl chains raise it .
  • Solubility: Bromine and aromatic groups reduce water solubility, whereas polar groups (e.g., dimethylamino ) enhance it.

Functional Group Impact on Bioactivity

  • Bromobenzyl vs.
  • Alkyl Chain Length : Propyl chains balance lipophilicity and flexibility, whereas shorter chains (e.g., methyl ) reduce steric hindrance, and longer chains (e.g., trimethoxysilylpropyl ) may enhance membrane permeability.
  • Ester vs. Amine Backbone: Butethamine’s 4-aminobenzoate ester confers local anesthetic properties, while the target compound’s ethanolamine core may favor adrenergic receptor interactions.

Key Insights :

  • Bromine substituents enhance halogen bonding in drug design but require careful handling due to toxicity risks.
  • Silicon-containing derivatives are niche in materials science, unlike pharmaceutical-focused ethanolamines.

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